molecular formula C11H9IN2OS B2916131 N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide CAS No. 478040-40-3

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2916131
CAS No.: 478040-40-3
M. Wt: 344.17
InChI Key: HUPYXHUOSRLSOQ-UHFFFAOYSA-N
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Description

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both pyridine and thiophene rings. The presence of iodine and methyl groups on the pyridine ring, along with the carboxamide group on the thiophene ring, makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to similar compounds. The specific positioning of the iodine and methyl groups on the pyridine ring also contributes to its distinct properties .

Properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2OS/c1-7-5-8(12)6-13-10(7)14-11(15)9-3-2-4-16-9/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPYXHUOSRLSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C2=CC=CS2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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